molecular formula C15H21NO3 B8808195 Tert-butyl 3-benzyl-3-hydroxyazetidine-1-carboxylate

Tert-butyl 3-benzyl-3-hydroxyazetidine-1-carboxylate

Cat. No. B8808195
M. Wt: 263.33 g/mol
InChI Key: ZOBCTSZQNGQLIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-benzyl-3-hydroxyazetidine-1-carboxylate is a useful research compound. Its molecular formula is C15H21NO3 and its molecular weight is 263.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 3-benzyl-3-hydroxyazetidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-benzyl-3-hydroxyazetidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Tert-butyl 3-benzyl-3-hydroxyazetidine-1-carboxylate

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

tert-butyl 3-benzyl-3-hydroxyazetidine-1-carboxylate

InChI

InChI=1S/C15H21NO3/c1-14(2,3)19-13(17)16-10-15(18,11-16)9-12-7-5-4-6-8-12/h4-8,18H,9-11H2,1-3H3

InChI Key

ZOBCTSZQNGQLIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CC2=CC=CC=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Boc-3-azetidinone (1) (2.0 gm, 11.68 mmol) was dissolved in dry THF (20 ml) under nitrogen and cooled to 0° C. Then the solution was added 2.0 M solution of Benzyl magnesium bromide (2) in THF (8.76 ml, 17.52 mmol) under nitrogen atmosphere. The reaction mixture was then allowed to warm to room temperature and stirred for 1 h. The reaction completion was monitored by TLC. The reaction was quenched by the addition of saturated ammonium chloride solution and extracted ethyl acetate. The organic layer was dried over anhydrous sodium sulfate, filtered and concentrated under vacuum. Crude product was then purified by column chromatography to give compound 3 (2.15 gm, 70%). 1H NMR (400 MHz, DMSOd6) δ: 1.40 (s, 9H), 2.25 (s, 2H), 4.00 (d, 2H), 4.35 (d, 2H), 6.05 (s, 1H), 7.18 (m, 3H), 7.25 (d, 2H); MS: m/z 263.90 (M+1)+.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
8.76 mL
Type
solvent
Reaction Step Two
Yield
70%

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